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Introduction

Cyanine 5 Azide (CY5-N3) is a fluorescent dye belonging to the cyanine family, characterized

by its far-red emission spectrum.[1][2] The presence of a reactive azide (-N3) group makes it

an ideal probe for bioorthogonal labeling through "click chemistry."[2][3] This allows for the

covalent attachment of CY5 to biomolecules that have been metabolically, enzymatically, or

chemically engineered to contain a corresponding alkyne group. CY5-N3 is cell-membrane

permeable, enabling its use in live-cell imaging applications.[2] Its favorable photophysical

properties, including amenability to photoswitching, make it a valuable tool for various super-

resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy

(STORM) and DNA-PAINT.[1][4]

Quantitative Data
Photophysical Properties of CY5
The performance of a fluorophore in super-resolution microscopy is dictated by its

photophysical characteristics. CY5 is a widely used dye in the far-red spectrum, valued for its

brightness and photoswitching capabilities, which are essential for STORM.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15606410#bc-rfq
https://www.benchchem.com/product/b15606410/docs?utm_src=pdf-body#application-notes-and-protocols-for-cy5-n3-in-super-resolution-microscopy
https://www.benchchem.com/pdf/Performance_Review_of_Cy5_se_mono_SO3_in_Super_Resolution_Microscopy_A_Comparison_Guide.pdf
https://www.medchemexpress.com/CY3-N3.html
https://www.medchemexpress.com/CY3-N3.html
https://www.targetmol.com/compound/cy5-n3
https://www.benchchem.com/product/b15606410/docs?utm_src=pdf-body#application-notes-and-protocols-for-cy5-n3-in-super-resolution-microscopy
https://www.medchemexpress.com/CY3-N3.html
https://www.benchchem.com/pdf/Performance_Review_of_Cy5_se_mono_SO3_in_Super_Resolution_Microscopy_A_Comparison_Guide.pdf
https://www.microscopyu.com/techniques/super-resolution/single-molecule-super-resolution-imaging
https://www.benchchem.com/pdf/Performance_Review_of_Cy5_se_mono_SO3_in_Super_Resolution_Microscopy_A_Comparison_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property CY5 Alexa Fluor 647 ATTO 647N

Excitation Maximum

(nm)
~649 ~650 ~646

Emission Maximum

(nm)
~670 ~665 ~664

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
~250,000 ~239,000 - 270,000 ~150,000

Quantum Yield ~0.2 ~0.33 ~0.65

Photon Yield (in

STORM)
Good Excellent High

Photostability Moderate High High

Blinking Cycles (in

STORM)
Good High Good

Table 1: Comparative

photophysical

properties of CY5 and

other common far-red

dyes used in super-

resolution microscopy.

Performance can be

highly dependent on

the specific imaging

buffer and

experimental

conditions.[1]

Application 1: Stochastic Optical Reconstruction
Microscopy (STORM)
STORM is a super-resolution technique that relies on the sequential activation and localization

of individual photoswitchable fluorophores to reconstruct an image with sub-diffraction-limit
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resolution.[5] CY5, often in conjunction with an "activator" dye like Cy3, can be reversibly

switched between a fluorescent ON state and a dark OFF state.[4][6]

Principle of dSTORM using CY5
In direct STORM (dSTORM), a single fluorophore like CY5 is used. High-intensity laser light

drives most molecules into a long-lived dark state. Stochastically, individual molecules return to

the emissive state, where they are excited, their fluorescence is captured, and they are

precisely localized. This cycle is repeated for thousands of frames to build the final super-

resolution image.
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Diagram 1: The photoswitching cycle of CY5 in dSTORM.

Experimental Workflow: Labeling and Imaging
The general workflow involves introducing an alkyne handle into the biological target, followed

by a click chemistry reaction with CY5-N3, and finally performing dSTORM imaging.
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Diagram 2: General workflow for dSTORM imaging using CY5-N3.
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Protocol: dSTORM of Cellular Proteins
This protocol describes the labeling of metabolically tagged proteins for dSTORM imaging.[7]

A. Cell Culture and Metabolic Labeling

Plate cells (e.g., HeLa) on high-precision glass coverslips to ~60% confluency.[5]

Introduce the azide-containing metabolic label. For example, for glycoproteins, incubate cells

with 25 µM Ac4GalNAz for 48 hours. For general proteins, use 4 mM L-azidohomoalanine (L-

AHA) for 4-5 hours.[7]

B. Fixation and Permeabilization

Wash cells once with phosphate-buffered saline (PBS).

Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[1]

Wash cells three times with PBS.

Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[1]

Wash cells three times with PBS.

C. Click Chemistry Labeling (Copper-Free SPAAC) This method is recommended for its

biocompatibility and simplicity.

Prepare a staining solution of 20-50 µM of a DBCO-functionalized CY5 dye in HBSS buffer.

[7]

Incubate the fixed and permeabilized cells with the staining solution for 15-30 minutes at

room temperature, protected from light.[7]

Wash the cells extensively with PBS to remove unbound dye.

D. dSTORM Imaging

Imaging Buffer: Prepare a fresh dSTORM imaging buffer. A common recipe is:
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Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% Glucose.[8]

GLOX solution: 14 mg Glucose Oxidase + 50 µl Catalase in 200 µl Buffer A (10 mM Tris,

50 mM NaCl).[8]

Final Buffer: 620 µl Buffer B + 7 µl GLOX solution + 70 µl 1M Cysteamine (MEA).[8]

Microscope Setup: Use a microscope equipped for Total Internal Reflection Fluorescence

(TIRF) with a high-power 647 nm laser for excitation and a sensitive EMCCD or sCMOS

camera.[1]

Image Acquisition:

Mount the coverslip onto the microscope stage and add the dSTORM imaging buffer.

Illuminate the sample with high laser power (e.g., ~1-2 kW/cm²) to drive most CY5

molecules into the dark state.

Acquire a time series of 10,000 to 40,000 frames with a typical exposure time of 20-50 ms

per frame.[1]

Data Analysis: Process the raw image stack using localization software (e.g.,

ThunderSTORM, rapidSTORM). The software identifies single-molecule blinking events, fits

their positions with sub-pixel precision, and uses the list of localizations to reconstruct the

final super-resolution image.

Application 2: DNA-PAINT
DNA-Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT) is a super-

resolution method that utilizes the transient binding of a fluorescently labeled oligonucleotide

("imager strand") to a complementary "docking strand" conjugated to the target molecule.[9][10]

The "blinking" is achieved through the continuous binding and unbinding of the imager, which is

independent of photoswitching. CY5-N3 can be used to synthesize the imager strands via a

click reaction with an alkyne-modified oligonucleotide.

Principle of DNA-PAINT
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Diagram 3: Principle of DNA-PAINT super-resolution imaging.

Protocol: DNA-PAINT of Cellular Structures
This protocol is adapted for imaging intracellular targets labeled via immunostaining.[11]

A. Probe Preparation

Docking Strand: Use a secondary antibody conjugated to a unique DNA oligonucleotide

sequence (the docking strand).

Imager Strand: Synthesize the complementary imager strand oligonucleotide with an alkyne

modification. React the alkyne-oligo with CY5-N3 using a CuAAC or SPAAC click chemistry

reaction to create the fluorescent imager strand. Purify the labeled oligo using HPLC.

B. Immunostaining

Perform cell culture, fixation, and permeabilization as described in the STORM protocol

(Sections A & B).

Block non-specific binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[1]
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Incubate with a primary antibody against the target of interest for 1 hour.

Wash three times with PBS.

Incubate with the docking strand-conjugated secondary antibody (e.g., at a 1:200 to 1:500

dilution) for 1 hour.[11]

Wash three times with washing buffer.[11]

C. DNA-PAINT Imaging

Imaging Buffer: Prepare an imaging buffer that maintains DNA hybridization kinetics (e.g.,

PBS supplemented with 10 mM MgCl₂).[11]

Imager Dilution: Dilute the CY5-labeled imager strand in the imaging buffer to a low

nanomolar concentration (e.g., 0.1-5 nM). The optimal concentration depends on the desired

blinking rate and must be optimized.

Image Acquisition:

Mount the coverslip and add the imaging solution containing the imager strands.

Use a TIRF or similar microscope setup to illuminate the sample with a 647 nm laser.

Acquire a long stream of images (e.g., 10,000-50,000 frames) at a high frame rate (e.g.,

10 Hz) to capture the transient binding events.[10]

Data Analysis: Use localization microscopy software to detect and localize the binding events

in each frame and reconstruct the super-resolution image.

Protocols: Click Chemistry Labeling
Click chemistry provides a highly specific and efficient method for conjugating CY5-N3 to

alkyne-modified biomolecules.[12]
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Diagram 4: Comparison of CuAAC and SPAAC click reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This method is fast and efficient but the copper catalyst can be toxic to live cells. It is well-

suited for fixed samples.[2][7]

Prepare Staining Solution: For a final volume of 200 µl:

Premix 5 µl of 2 mM CuSO₄ with 5 µl of 10 mM THPTA (ligand).[7]

After 5 minutes, add 5 µl of freshly prepared 100 mM sodium ascorbate.[7]

Add your alkyne-functionalized CY5 dye to the desired final concentration (e.g., 1-10 µM).

[3] Note: This protocol is written for an alkyne-dye reacting with an azide-biomolecule, but

the components are the same when using CY5-N3 with an alkyne-biomolecule.

Add PBS to reach the final volume. Vortex briefly.

Labeling Reaction:
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Incubate fixed, permeabilized cells with the staining solution for 5-10 minutes at room

temperature.[7]

Washing: Wash cells thoroughly with PBS to remove all components of the reaction mixture.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This copper-free method is ideal for live-cell labeling and applications where copper toxicity is a

concern. It involves the reaction of an azide (CY5-N3) with a strained alkyne like DBCO or

BCN.[3][7]

Prepare Staining Solution:

Dissolve CY5-N3 in an appropriate buffer (e.g., PBS, HBSS) to the desired final

concentration (e.g., 1-10 µM).[3]

Labeling Reaction:

Incubate your sample, which contains the strained alkyne, with the CY5-N3 solution.

Reaction times can vary from 15 minutes to 2 hours at room temperature or 37°C.[3][7]

Washing: Wash cells thoroughly with buffer to remove unbound CY5-N3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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